1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE
Overview
Description
1-(3-Bromopropyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a colorless liquid that is used as a building block in various chemical syntheses. The compound is characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-(3-propyl)-2-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(3-Azidopropyl)-2-(trifluoromethyl)benzene.
Oxidation: 1-(3-Carboxypropyl)-2-(trifluoromethyl)benzene.
Reduction: 1-(3-Propyl)-2-(trifluoromethyl)benzene.
Scientific Research Applications
1-(3-Bromopropyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-2-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-4-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-2-(trifluoromethyl)benzene
Uniqueness: The position of the trifluoromethyl group on the benzene ring significantly affects the compound’s reactivity and properties
Properties
IUPAC Name |
1-(3-bromopropyl)-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUGPHUUNTEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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